Boc-D-beta-homoarginine(tos)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

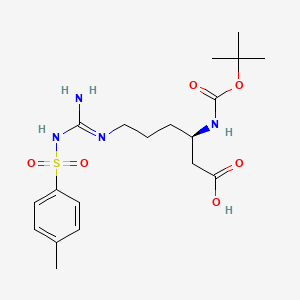

Boc-D-beta-homoarginine(tos) is a synthetic derivative of the amino acid homoarginine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tosyl (tos) group. The compound is primarily used in peptide synthesis and as a building block in the preparation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homoarginine(tos) typically involves the protection of the amino group of D-beta-homoarginine with a Boc group, followed by the introduction of the tosyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process can be summarized as follows:

- Protection of the amino group with Boc anhydride in the presence of a base.

- Introduction of the tosyl group using tosyl chloride and a base.

Industrial Production Methods: Industrial production of Boc-D-beta-homoarginine(tos) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-D-beta-homoarginine(tos) undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiolates can be used.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is D-beta-homoarginine with a free amino group.

Scientific Research Applications

Boc-D-beta-homoarginine(tos) is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and the preparation of complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Boc-D-beta-homoarginine(tos) involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The tosyl group can be selectively removed or substituted, allowing for the introduction of various functional groups. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and modification.

Comparison with Similar Compounds

Boc-D-arginine(tos): Similar in structure but with an arginine backbone.

Boc-D-homoarginine: Lacks the tosyl group.

Boc-D-beta-homoarginine: Lacks the tosyl group.

Uniqueness: Boc-D-beta-homoarginine(tos) is unique due to the presence of both the Boc and tosyl groups, which provide versatility in chemical synthesis. The compound’s ability to undergo selective deprotection and substitution reactions makes it a valuable tool in peptide chemistry and the synthesis of bioactive molecules.

Biological Activity

Boc-D-beta-homoarginine(tos) is a derivative of homoarginine, which is an amino acid structurally similar to arginine. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities and applications. This article will delve into the biological activity of Boc-D-beta-homoarginine(tos), examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Boc-D-beta-homoarginine(tos) is characterized by the following structural features:

- Molecular Formula : C₁₈H₂₈N₄O₆S

- Molecular Weight : 428.5 g/mol

- CAS Number : 13836-37-8

The compound features a t-butyloxycarbonyl (Boc) protecting group and a tosyl (tos) group, which enhance its stability and solubility in biological systems.

Mechanisms of Biological Activity

- Inhibition of Alkaline Phosphatase :

- Nitric Oxide Production :

- Effects on Cardiovascular Health :

1. In Vitro Studies

A study investigated the effects of Boc-D-beta-homoarginine(tos) on human endothelial cells, demonstrating that it enhances NO production and promotes cell proliferation. The findings indicated that this compound could potentially serve as a therapeutic agent for endothelial dysfunction .

2. Animal Models

In animal models, administration of Boc-D-beta-homoarginine(tos) resulted in significant improvements in blood flow and reductions in blood pressure, suggesting its potential use in treating hypertension .

3. Comparative Analysis

A comparative analysis of different arginine derivatives indicated that Boc-D-beta-homoarginine(tos) exhibits superior potency in inhibiting alkaline phosphatase compared to traditional arginine analogs. The following table summarizes the comparative biological activities:

| Compound | Alkaline Phosphatase Inhibition | Nitric Oxide Production | Cardiovascular Effects |

|---|---|---|---|

| Boc-D-beta-homoarginine(tos) | Strong | Moderate | Positive |

| Homoarginine | Moderate | High | Positive |

| L-Arginine | Weak | High | Variable |

Properties

IUPAC Name |

(3R)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.